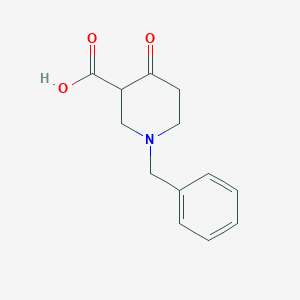

1-Benzyl-4-oxopiperidine-3-carboxylic acid

Description

1-Benzyl-4-oxopiperidine-3-carboxylic acid is a piperidine derivative featuring a benzyl group at the 1-position, a ketone at the 4-position, and a carboxylic acid at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. For example, the methyl ester (CAS 57611-47-9) has a molecular weight of 247.29 g/mol, appears as a yellow solid, and exhibits a boiling point of 366°C .

Properties

IUPAC Name |

1-benzyl-4-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-6-7-14(9-11(12)13(16)17)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQNFTHBRZIIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624486 | |

| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85277-13-0 | |

| Record name | 1-Benzyl-4-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Intermediate 2: N-Benzyl Glycine Ethyl Ester Alkylation

- Reactants: N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrate (e.g., 4-chlorobutyrate or 4-bromobutyrate)

- Solvent: Organic solvents such as toluene, ethanol, or tetrahydrofuran

- Base: Potassium carbonate or sodium hydroxide

- Conditions: Reflux for 8–12 hours under inert atmosphere

- Outcome: Formation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate intermediate with yields typically above 98%

Cyclization to Form Crude Product

- Reactants: Intermediate 2 and a strong base such as potassium tert-butoxide or sodium ethoxide

- Solvent: Toluene, tetrahydrofuran, or ethanol

- Conditions: Reflux for 3–4 hours, monitored by TLC for reaction completion

- Workup: After reaction, aqueous extraction and pH adjustment to acidic range (pH 1–2) to precipitate the crude product

- Yield: Approximately 96–97% with high purity

Purification and Formation of Hydrochloride Salt

- Dissolution: Crude product dissolved in water, pH adjusted to neutral or slightly basic (pH 7–8) with sodium hydroxide or potassium hydroxide

- Extraction: Organic solvent extraction (ethyl acetate, toluene, or dichloromethane) to remove impurities

- Acidification: pH lowered to 1–2 with hydrochloric acid to precipitate the hydrochloride salt

- Isolation: Filtration and drying yield the final product as a white crystalline solid

- Yield and Purity: Yields range from 92% to 97%, with purity exceeding 99% by HPLC analysis

Comparative Data Table of Key Preparation Steps

| Step | Reagents & Conditions | Solvent(s) | Base Used | Reaction Time | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation (Intermediate 2) | N-benzyl glycine ethyl ester + 4-halobutyrate | Toluene, EtOH, THF | K2CO3 or NaOH | 8–12 h reflux | 98–99 | N/A | High conversion, monitored by TLC |

| Cyclization (Crude product) | Intermediate 2 + KOtBu or NaOEt | Toluene, THF, EtOH | Strong base | 3–4 h reflux | 96–97 | N/A | pH adjusted to 1–2 to precipitate |

| Purification & Salt formation | Crude product, pH adjustment, HCl addition | Water + EtOAc, DCM | NaOH or KOH (pH 7–8) | 1–2 h | 92–97 | 99+ | Final crystallization for purity |

Research Findings and Optimization Insights

- Yield and Purity: The described method achieves total yields up to 97.6% with purities above 99.5%, significantly improving over earlier methods that reported yields around 86–88% and purities near 90–93%.

- Reaction Monitoring: TLC and HPLC are essential for tracking reaction progress and ensuring completion before workup.

- pH Control: Precise pH adjustment during extraction and crystallization steps is critical for maximizing product recovery and purity.

- Solvent Choice: Use of toluene or tetrahydrofuran as solvents in alkylation and cyclization steps provides optimal solubility and reaction rates.

- Base Selection: Potassium tert-butoxide and sodium ethoxide are effective for cyclization, with potassium tert-butoxide often preferred for industrial scalability.

- Industrial Scale-Up: The process is amenable to scale-up with consistent yields and purity, using standard industrial equipment such as four-necked reactors and rotary evaporators.

Alternative Preparation Route

An alternative synthesis involves esterification of 1-benzyl-3-piperidone with ethyl chloroformate followed by hydrochloric acid treatment to form the hydrochloride salt. This method requires:

- Low-temperature addition (0–5°C) of ethyl chloroformate to 1-benzyl-3-piperidone in acetone

- Stirring at room temperature for several hours

- Acidification with hydrochloric acid to precipitate the product

While this route is viable, it is less commonly used industrially due to the need for low-temperature control and handling of ethyl chloroformate, a more hazardous reagent.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-oxopiperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-oxopiperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl group and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Functional Group Impact : The methyl ester derivative (57611-47-9) replaces the carboxylic acid with an ester, enhancing volatility (boiling point 366°C) compared to the parent acid .

- Safety Profile: Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (99197-86-1) is notable for its lack of classified hazards, making it preferable for laboratory handling .

Physicochemical Properties

The table below compares critical physicochemical parameters:

Notes:

- The methyl ester’s density (1.177 g/cm³) and refractive index (1.549) suggest moderate polarity, aligning with its solubility in organic solvents .

- The solid-liquid transition at 68°C for benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) indicates thermal stability suitable for room-temperature storage .

Hazard Profiles and Handling Requirements

Biological Activity

1-Benzyl-4-oxopiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a benzyl group and a carboxylic acid moiety. Its chemical structure is essential for its interaction with biological targets, influencing its pharmacological properties.

The compound serves as a building block for the synthesis of various receptor agonists and antagonists, indicating its role in modulating biological activity through specific interactions with receptors. The primary mechanisms include:

- Enzyme Inhibition : It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity.

- Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly influencing dopamine receptor binding, which is crucial in neuropharmacology.

Cellular Effects

This compound has been shown to influence several cellular processes:

- Cell Signaling : It modulates cell signaling pathways, affecting gene expression and cellular metabolism.

- Neuropharmacological Effects : Research indicates potential applications in treating neurological disorders by enhancing synaptic transmission through interactions with AMPA receptors.

Therapeutic Potential

The compound has been investigated for various therapeutic applications:

- Cancer Treatment : It shows promise in overcoming multidrug resistance (MDR) in cancer therapy by inhibiting P-glycoprotein pumps, thus increasing the efficacy of chemotherapeutic agents.

- Neurodegenerative Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety disorders.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- Neuropharmacology Study :

- A study highlighted the compound's effects on AMPA receptor kinetics, suggesting its potential in treating synaptic transmission impairments.

- Cancer Research :

- Research indicated that derivatives of this compound could effectively reverse MDR in cancer cells, enhancing intracellular concentrations of drugs and improving chemotherapy outcomes.

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Alters catalytic activity by binding to active sites |

| Receptor Modulation | Influences neurotransmitter receptors, particularly dopamine receptors |

| Cancer Treatment | Overcomes MDR by inhibiting P-glycoprotein |

| Neuropharmacological | Potential applications in treating depression and anxiety disorders |

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling 1-Benzyl-4-oxopiperidine-3-carboxylic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin, or eye exposure .

- Ventilation : Use fume hoods or local exhaust ventilation to minimize aerosol or dust formation .

- Storage : Store in a dry, cool environment (2–8°C) in sealed containers to avoid degradation or moisture absorption .

- Emergency Protocols : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and consult an ophthalmologist .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to assess purity. Compare retention times with standards .

- Spectroscopy : Confirm structure via / NMR (e.g., carbonyl peaks at ~170–175 ppm for the carboxylic acid group) and FT-IR (stretching vibrations at ~1700 cm for ketone and carboxylic acid moieties) .

- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (e.g., expected [M+H] for CHNO: 234.1125) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Data Reconciliation : Cross-reference SDS entries (e.g., acute oral toxicity classified as Category 4 (H302) in vs. "no known hazards" in ). Perform in vitro assays (e.g., MTT or Ames tests) to evaluate cytotoxicity and mutagenicity .

- Dose-Response Studies : Conduct acute toxicity trials on model organisms (e.g., rodents) using OECD Guideline 423 to establish LD and NOAEL (No Observable Adverse Effect Level) .

- Environmental Impact : Assess ecotoxicity via algae or Daphnia magna assays (OECD 201/202) to resolve discrepancies in environmental hazard classifications .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer :

- Catalytic Systems : Test palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups at the piperidine nitrogen. Use Pd(PPh) with KCO in DMF at 80°C .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane for nucleophilic substitution reactions. Monitor yields via NMR .

- Temperature Gradients : Perform kinetic studies (e.g., 25°C vs. 60°C) to optimize reaction rates while minimizing decomposition of the oxopiperidine core .

Q. What computational approaches predict the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- pKa Calculations : Use software like MarvinSketch or SPARC to estimate ionization states of the carboxylic acid (pKa ~2.5) and tertiary amine (pKa ~9.5) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to predict stability and aggregation behavior .

- Density Functional Theory (DFT) : Model transition states for nucleophilic attacks on the ketone group to identify reactive intermediates .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under accelerated storage conditions?

- Methodological Answer :

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4–8 weeks. Monitor decomposition via HPLC and track degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .

Q. What techniques resolve stereochemical challenges during the synthesis of chiral analogs of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA or IB columns with hexane/IPA mobile phases to separate enantiomers .

- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective reductions of ketone intermediates .

- X-ray Crystallography : Confirm absolute configuration of single crystals grown from ethanol/water mixtures .

Contradictions and Gaps in Literature

Q. How can researchers address the lack of toxicological data for long-term exposure to this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.